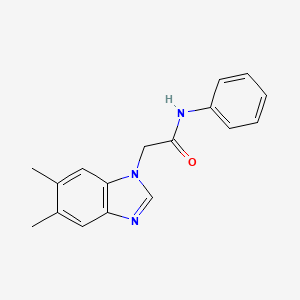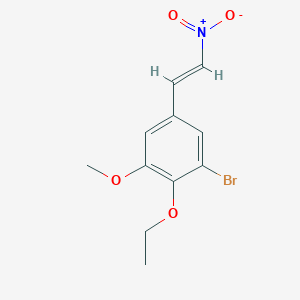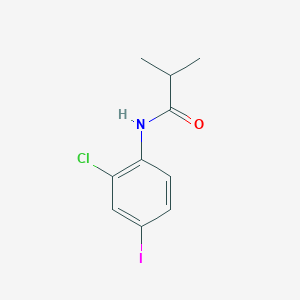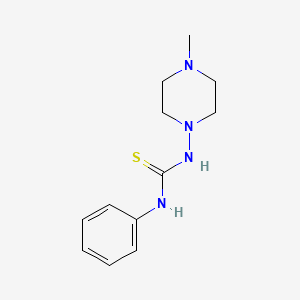
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research for its various applications. DMBA belongs to the class of benzimidazole derivatives and has been extensively studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of DMBA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. DMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMBA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. DMBA has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various disease conditions. DMBA has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMBA is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, DMBA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. DMBA is also toxic at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the research on DMBA. One potential direction is the development of DMBA-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of DMBA, which can provide insights into its therapeutic properties. Further research is also needed to determine the optimal dosage and administration route of DMBA for different disease conditions. Finally, research is needed to explore the potential side effects of DMBA and to develop strategies to minimize them.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. DMBA has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMBA, including the development of DMBA-based drugs and the study of its mechanism of action.
Méthodes De Synthèse
DMBA can be synthesized using a multi-step process that involves the reaction of 5,6-dimethylbenzimidazole with phenylacetyl chloride. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method of DMBA has been well-established, and the compound can be obtained in high yield and purity.
Applications De Recherche Scientifique
DMBA has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. DMBA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-15-16(9-13(12)2)20(11-18-15)10-17(21)19-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMZVHSAMZICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)

![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)

![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)

